- Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, European Journal of Medicinal Chemistry, 2017, 128, 202-212
Cas no 909036-46-0 (2-Chloro-3-iodopyridin-4-amine)
2-Chloro-3-iodopyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3-iodopyridin-4-amine
- 4-Amino-2-chloro-3-iodopyridine
- 2-Chloro-3-iodo-pyridin-4-ylamine
- 4-Pyridinamine,2-chloro-3-iodo-
- 2-chloro-3-iodo-4-aminopyridine
- 2-chloro-3-iodo-4-pyridinamine
- 2-chloro-3-iodo-4-pyridylamine
- 2-chloro-3-iodo-pyridin-4-yl-amine
- PubChem22625
- BYVMKCHHWASQFN-UHFFFAOYSA-N
- 2-chloro-3-iodopyridin-4-ylamine
- BCP18369
- STL557424
- SBB101452
- KM2946
- BBL103614
- SB21081
- OR42029
- FCH1393340
- MC
- 2-Chloro-3-iodo-4-pyridinamine (ACI)
- Cyclopropylmethanesulfonyl chloride
-
- MDL: MFCD09763660
- Inchi: 1S/C5H4ClIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
- InChI Key: BYVMKCHHWASQFN-UHFFFAOYSA-N
- SMILES: ClC1C(I)=C(N)C=CN=1
Computed Properties
- Exact Mass: 253.91100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Topological Polar Surface Area: 38.9
Experimental Properties
- Melting Point: 116-117℃
- Boiling Point: 377°C at 760 mmHg
- PSA: 38.91000
- LogP: 2.50300
- Sensitiveness: Light Sensitive
2-Chloro-3-iodopyridin-4-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-Chloro-3-iodopyridin-4-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-3-iodopyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026193-500mg |
2-Chloro-3-iodopyridin-4-amine, 97% |
909036-46-0 | 97% | 500mg |
$44.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-250mg |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 250mg |
141CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-1g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 1g |
298.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-25g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 25g |
3769CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-5g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 5g |
914.0CNY | 2021-08-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2529-25g |
2-Chloro-3-iodo-4-aminopyridine |
909036-46-0 | 95% | 25g |
$270 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C842656-1g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 97% | 1g |
¥82.80 | 2022-09-29 | |
| Matrix Scientific | 026193-1g |
2-Chloro-3-iodopyridin-4-amine, 97% |
909036-46-0 | 97% | 1g |
$67.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000415-1G |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 1g |
¥6516.61 | 2023-11-11 | ||
| Fluorochem | 217630-250mg |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 95% | 250mg |
£20.00 | 2022-03-01 |
2-Chloro-3-iodopyridin-4-amine Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water
Production Method 2
- Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117
Production Method 3
- Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model, Journal of Medicinal Chemistry, 2020, 63(21), 13013-13030
Production Method 4
- Potent 4-amino-5-azaindole factor VIIa inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(17), 4567-4570
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives, Journal of Molecular Structure, 2015, 1081, 85-95
Production Method 6
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted 5-Azaindoles via Heteroannulation Reaction and of 2-Substituted 5-Azaindoles through Domino Sila-Sonogashira/5-Endo Cyclization, Journal of Organic Chemistry, 2012, 77(11), 5006-5016
Production Method 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation, European Journal of Medicinal Chemistry, 2014, 77, 288-297
Production Method 8
- Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases, European Journal of Medicinal Chemistry, 2017, 131, 275-288
2-Chloro-3-iodopyridin-4-amine Raw materials
2-Chloro-3-iodopyridin-4-amine Preparation Products
2-Chloro-3-iodopyridin-4-amine Suppliers
2-Chloro-3-iodopyridin-4-amine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 2-Chloro-3-iodopyridin-4-amine
Recent Advances in the Application of 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0) in Chemical Biology and Pharmaceutical Research
2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anticancer drugs. The unique reactivity of the chloro and iodo substituents on the pyridine ring allows for diverse functionalization, making it a valuable building block in medicinal chemistry.
Recent studies have focused on the use of 2-Chloro-3-iodopyridin-4-amine in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Researchers have utilized this compound to synthesize selective inhibitors targeting specific kinases, such as EGFR and BRAF, which are known to be mutated in various cancers. The halogen atoms in the molecule facilitate cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its role in kinase inhibitor development, 2-Chloro-3-iodopyridin-4-amine has been employed in the synthesis of antimicrobial agents. A 2023 study demonstrated its utility in constructing pyridine-based compounds with potent activity against drug-resistant bacterial strains. The iodine atom, in particular, was leveraged for late-stage functionalization via palladium-catalyzed coupling reactions, allowing for rapid diversification of the molecular scaffold. This approach has led to the identification of several lead compounds with promising in vitro and in vivo efficacy.
The compound's application extends to the field of radiopharmaceuticals, where it has been used as a precursor for the synthesis of iodine-123 and iodine-125 labeled tracers. These tracers are essential for imaging and diagnostic purposes, particularly in oncology and neurology. The ability to introduce radioactive isotopes at the 3-position of the pyridine ring without compromising the molecule's stability is a significant advantage, as highlighted in a recent publication in the Journal of Medicinal Chemistry.
Despite its widespread use, challenges remain in the large-scale synthesis and purification of 2-Chloro-3-iodopyridin-4-amine. Recent advancements in flow chemistry and continuous manufacturing have addressed some of these issues, improving yield and reproducibility. A 2024 study reported a novel continuous-flow protocol that reduces reaction times and minimizes byproduct formation, making the compound more accessible for industrial applications.
In conclusion, 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its versatility in synthesizing diverse bioactive molecules, coupled with recent methodological improvements, underscores its importance in drug discovery and development. Future research is expected to explore its potential in emerging therapeutic areas, such as targeted protein degradation and covalent inhibitor design.
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